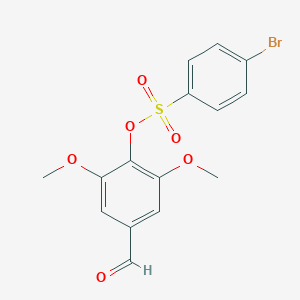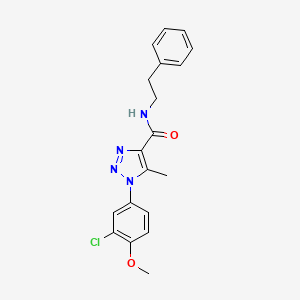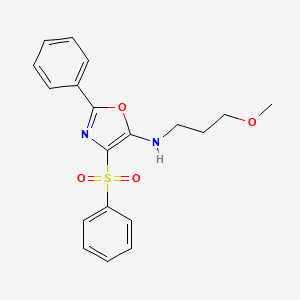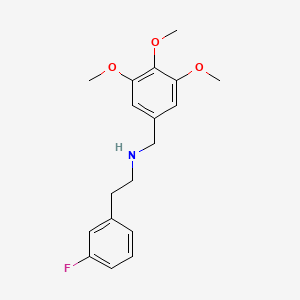![molecular formula C22H27FN2O4S B4680864 N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide](/img/structure/B4680864.png)
N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide
Übersicht
Beschreibung
N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).
Wirkmechanismus
N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide selectively targets mutant forms of the EGFR, specifically the T790M mutation, which is responsible for resistance to first-generation EGFR TKIs. This compound irreversibly binds to the ATP-binding site of the mutant EGFR, inhibiting its activity and leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a high selectivity for mutant forms of the EGFR, with minimal effects on normal cells. In preclinical studies, this compound has been shown to inhibit tumor growth and induce apoptosis in cells with the T790M mutation. Clinical trials have also demonstrated a favorable safety profile, with the most common adverse events being mild to moderate in severity.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for mutant forms of the EGFR. However, its irreversible binding to the ATP-binding site can make it difficult to study the effects of this compound on downstream signaling pathways. Additionally, the development of resistance to this compound is a potential limitation, as with any targeted therapy.
Zukünftige Richtungen
Future research on N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide could focus on several areas, including the development of combination therapies to overcome resistance, the study of the effects of this compound on downstream signaling pathways, and the exploration of its potential in other cancer types. Additionally, the use of this compound in combination with other targeted therapies could be investigated to improve treatment outcomes for patients with NSCLC.
In conclusion, this compound is a promising third-generation EGFR TKI with potent activity against the T790M mutation. Its selective targeting of mutant forms of the EGFR and favorable safety profile make it a valuable addition to the treatment of NSCLC. Future research on this compound could lead to further improvements in the treatment of this disease.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide has been extensively researched for its potential in the treatment of NSCLC. In preclinical studies, this compound has shown potent activity against the T790M mutation, which is a common resistance mechanism to first-generation EGFR TKIs. Clinical trials have also shown promising results, with this compound demonstrating a high response rate and prolonged progression-free survival in patients with T790M-positive NSCLC.
Eigenschaften
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O4S/c1-2-29-20-11-9-19(10-12-20)25(17-22(26)24-15-5-3-4-6-16-24)30(27,28)21-13-7-18(23)8-14-21/h7-14H,2-6,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQBTCAOOCLJMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)N2CCCCCC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B4680781.png)
![3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-mercapto-5-[(1-methyl-1H-pyrazol-4-yl)methylene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4680788.png)
![4-[(4-chlorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4680813.png)

![2-methyl-N-[3-(4-morpholinyl)propyl]-3-furamide](/img/structure/B4680822.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4680826.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4680829.png)
![5-{[(4,6,7-trimethyl-2-quinazolinyl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B4680835.png)


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B4680853.png)
![N-(3-bromophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]propanamide](/img/structure/B4680854.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4680870.png)